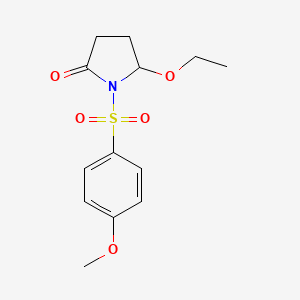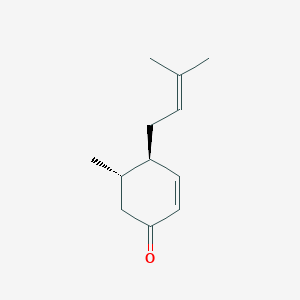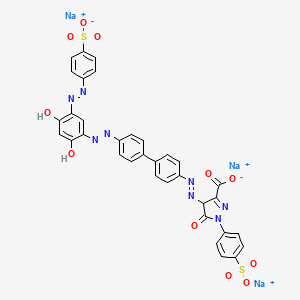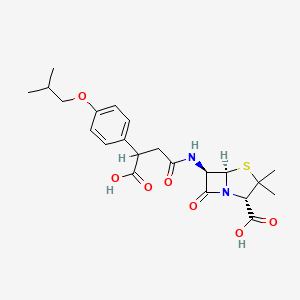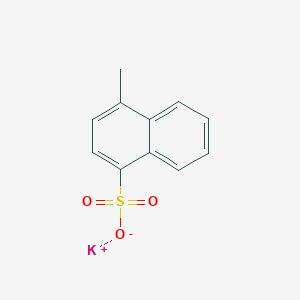
Potassium 4-methyl-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-methyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 4-methyl-1-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-methyl-1-naphthalenesulfonate can be synthesized through the sulfonation of 4-methylnaphthalene followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature to ensure the selective sulfonation of the 4-methyl group on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-methylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-methyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives.
Scientific Research Applications
Potassium 4-methyl-1-naphthalenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Industry: It is used in the manufacture of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 4-methyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methyl-1-naphthalenesulfonate
- Lithium 4-methyl-1-naphthalenesulfonate
- 4-methyl-1-naphthalenesulfonic acid
Uniqueness
Potassium 4-methyl-1-naphthalenesulfonate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions compared to its sodium and lithium counterparts. The potassium ion can also affect the compound’s behavior in biological systems and industrial applications.
Properties
CAS No. |
6140-10-9 |
|---|---|
Molecular Formula |
C11H9KO3S |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
potassium;4-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.K/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
XBWNCXRIBXAOEN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


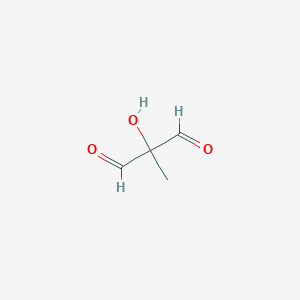
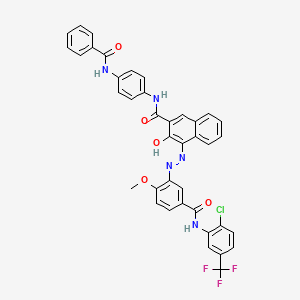
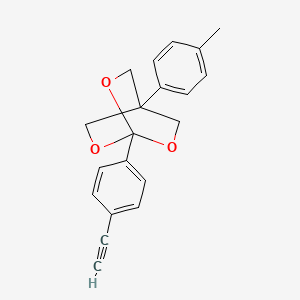
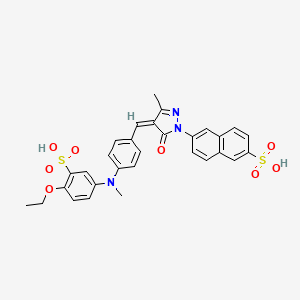
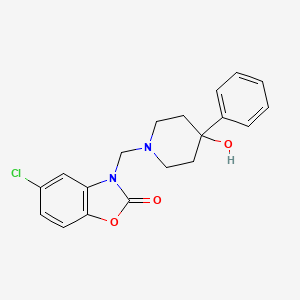

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

